4'-Azetidinomethyl-2-methylbenzophenone
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Overview
Description
It is commonly used in sunscreens and other personal care products due to its ability to absorb a broad spectrum of ultraviolet radiation. This compound was first synthesized in the late 1970s and has since become an important component in many personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-2-methylbenzophenone typically involves the reaction of 4-chloromethyl-2-methylbenzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the azetidine group .
Industrial Production Methods
In industrial settings, the production of 4’-Azetidinomethyl-2-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-2-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4’-Azetidinomethyl-2-methylbenzophenone has various applications in scientific research, including:
Chemistry: Used as a photostabilizer in sunscreens to prevent the degradation of other active ingredients.
Biology: Studied for its potential effects on skin cells and its role in protecting against ultraviolet radiation.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain skin conditions.
Industry: Used in the formulation of personal care products, such as sunscreens and lotions, due to its ability to absorb ultraviolet radiation.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2-methylbenzophenone involves the absorption of ultraviolet radiation, which prevents the radiation from penetrating the skin and causing damage. The compound absorbs ultraviolet radiation and undergoes a photochemical reaction, converting the energy into less harmful forms, such as heat. This process protects the skin from the harmful effects of ultraviolet radiation.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzophenone: Similar structure but lacks the azetidine group.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl and methoxy group, providing different ultraviolet absorption properties.
Benzophenone-3:
Uniqueness
4’-Azetidinomethyl-2-methylbenzophenone is unique due to the presence of the azetidine group, which enhances its ability to absorb ultraviolet radiation and provides additional stability to the molecule. This makes it particularly effective as a photostabilizer in sunscreens and other personal care products.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-5-2-3-6-17(14)18(20)16-9-7-15(8-10-16)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDAFGLFHOMHNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642783 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-25-8 |
Source
|
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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